4-Benzylpiperazin-1-sulfonamid

Übersicht

Beschreibung

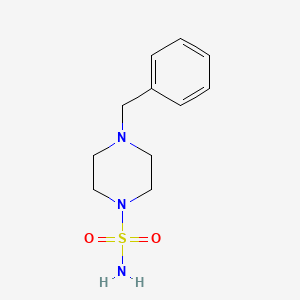

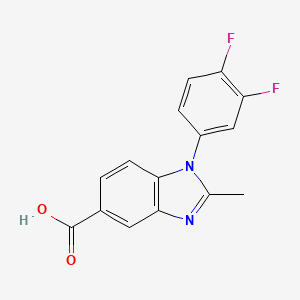

4-Benzylpiperazine-1-sulfonamide is a useful research compound. Its molecular formula is C11H17N3O2S and its molecular weight is 255.34. The purity is usually 95%.

The exact mass of the compound 4-Benzylpiperazine-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Benzylpiperazine-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzylpiperazine-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Molekular geprägte Polymere (MIPs) wurden für BZP-Sulfonamid sowohl mit Selbstassemblierung als auch mit semi-kovalenten Ansätzen entwickelt .

- BZP-Sulfonamid-Derivate können über effiziente elektrochemische Methoden synthetisiert werden, wie z. B. dehydrogenative S–H/N–H-Kreuzkupplung von Heteroarylthiolen mit Alkylaminen .

Molekularer Abdruck von BZP-Sulfonamid

Elektrochemische Synthese von Sulfenamiden

Pharmakologische Aktivitäten und Krankheitszustände

Wirkmechanismus

Target of Action

4-Benzylpiperazine-1-sulfonamide primarily targets carbonic anhydrase (CA) isoforms . Carbonic anhydrases are a family of enzymes that catalyze the reversible conversion of carbon dioxide to bicarbonate and protons. They play a crucial role in various physiological processes, including pH regulation, fluid balance, and respiration .

Mode of Action

4-Benzylpiperazine-1-sulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Biochemical Pathways

The compound affects the folic acid metabolism cycle by acting as a competitive inhibitor of p-aminobenzoic acid . This leads to a decrease in the production of folic acid, which is essential for bacterial growth. The monooxygenase SadA catalyzes the initial ipso-hydroxylation of sulfonamide molecules resulting in the release of 4-aminophenol (4-AP), whereas SadB is responsible for the transformation of this unstable metabolite into 1,2,4-trihydroxybenzene (THB) .

Result of Action

The inhibition of folic acid synthesis by 4-Benzylpiperazine-1-sulfonamide leads to a decrease in bacterial growth, as folic acid is essential for the synthesis of nucleic acids in bacteria . This results in a bacteriostatic effect, where the growth of bacteria is halted.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Benzylpiperazine-1-sulfonamide. Their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . This widespread environmental presence could potentially lead to the development of bacterial resistance .

Zukünftige Richtungen

Molecularly imprinted polymers (MIPs) for benzylpiperazine, an illicit designer drug, were developed using both self-assembly and semi-covalent approaches . By virtue of its modest selectivity against the test illicit drugs, 1-MIPs could potentially be used as a dummy MIP for the broad-based capture and enrichment of illicit drug blends for subsequent laboratory analysis .

Biochemische Analyse

Biochemical Properties

4-Benzylpiperazine-1-sulfonamide interacts with various biomolecules in the body. Benzylpiperazine, a component of the compound, has been shown to have amphetamine-like effects, suggesting it may interact with neurotransmitter systems . Sulfonamides, on the other hand, are known to inhibit the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid in bacteria

Cellular Effects

The cellular effects of 4-Benzylpiperazine-1-sulfonamide are likely to be diverse, given the range of activities associated with its constituent parts. Benzylpiperazine’s stimulant properties suggest it may influence cell signaling pathways, potentially affecting gene expression and cellular metabolism . Sulfonamides’ antibacterial activity implies they may have effects on bacterial cells, such as inhibiting growth or inducing cell death .

Molecular Mechanism

The molecular mechanism of action of 4-Benzylpiperazine-1-sulfonamide is likely to involve a combination of the mechanisms of its constituent parts. Benzylpiperazine has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to amphetamine . Sulfonamides, meanwhile, act by inhibiting the enzyme dihydropteroate synthetase, thereby disrupting the synthesis of folic acid in bacteria .

Temporal Effects in Laboratory Settings

Adverse effects associated with benzylpiperazine use, such as confusion, agitation, vomiting, anxiety, and palpitations, have been reported to occur both during intoxication and up to 24 hours after use .

Dosage Effects in Animal Models

The effects of 4-Benzylpiperazine-1-sulfonamide at different dosages in animal models have not been specifically studied. Benzylpiperazine, a component of the compound, has been found to have effects similar to amphetamine, although its dosage is roughly 10 times higher by weight .

Metabolic Pathways

Sulfonamides are known to be involved in the inhibition of folic acid synthesis in bacteria .

Eigenschaften

IUPAC Name |

4-benzylpiperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c12-17(15,16)14-8-6-13(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOUGKAXQBUEPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2520564.png)

![3,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2520565.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2520567.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2520569.png)

![2-(4-chlorophenyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide](/img/structure/B2520570.png)

![N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520571.png)

![6-methoxy-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-3-amine](/img/structure/B2520572.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2520575.png)

![2,6-difluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2520578.png)

![2-(2,4-dichlorophenoxy)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2520581.png)